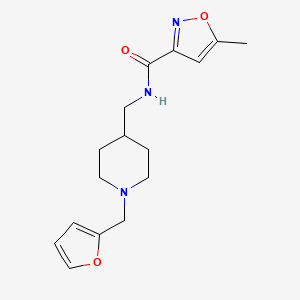
N-((1-(フラン-2-イルメチル)ピペリジン-4-イル)メチル)-5-メチルイソキサゾール-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and an isoxazole ring
科学的研究の応用
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl piperidine intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
化学反応の分析
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the piperidine ring can produce piperidine derivatives.
作用機序
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
Uniqueness
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
生物活性
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide can be represented as follows:
This compound features a piperidine ring, a furan moiety, and an isoxazole carboxamide, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often exhibit multiple modes of action, including:
- Antitumor Activity : Compounds containing isoxazole and piperidine have shown significant antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : The presence of the piperidine ring is associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Similar derivatives have demonstrated efficacy against various bacterial strains, suggesting potential for use as antimicrobial agents.
Biological Activity Overview
The biological activities of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide can be summarized in the following table:
Antitumor Activity
A study evaluated the efficacy of compounds similar to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide in various cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer cells (MCF-7 and MDA-MB-231) when treated with these compounds, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
In an experimental model of inflammation, the compound demonstrated a reduction in edema and inflammatory markers when administered to mice subjected to carrageenan-induced paw edema. This suggests that the compound may exert anti-inflammatory effects through modulation of immune responses .
Antimicrobial Efficacy
A series of tests against bacterial strains revealed that derivatives similar to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide exhibited notable antimicrobial activity. Specifically, the compound was effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential .
特性
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-9-15(18-22-12)16(20)17-10-13-4-6-19(7-5-13)11-14-3-2-8-21-14/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXFGVMYLEALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














